2-(1-Methyl-piperidin-4-yloxy)-benzoic acid
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Overview
Description
2-(1-Methylpiperidin-4-yl)oxybenzoic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylpiperidin-4-yl)oxybenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1-methylpiperidine in the presence of a suitable coupling agent. One common method is the use of the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of 2-(1-methylpiperidin-4-yl)oxybenzoic acid may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperidin-4-yl)oxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(1-Methylpiperidin-4-yl)oxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-methylpiperidin-4-yl)oxybenzoic acid involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride: A similar compound with a hydrochloride salt form.
2-((1-Methylpiperidin-4-yl)oxy)benzoic acid hydrochloride: Another similar compound with slight structural variations.
Uniqueness
2-(1-Methylpiperidin-4-yl)oxybenzoic acid is unique due to its specific substitution pattern on the piperidine ring and the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H17NO3 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C13H17NO3/c1-14-8-6-10(7-9-14)17-12-5-3-2-4-11(12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) |
InChI Key |
UFHJGWFULLZYIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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